4-(3-methylphenoxy)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZMSARMROSBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406274 | |
| Record name | 4-(3-methylphenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-85-1 | |
| Record name | 4-(3-methylphenoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Aromatic Carboxylic Acid Derivatives in Medicinal Chemistry
Aromatic carboxylic acids are a cornerstone of organic chemistry and feature prominently in the field of medicinal chemistry. chemixl.com These compounds consist of a carboxyl group (-COOH) attached directly to an aromatic ring system. This functional group is considered privileged in drug design, with estimates suggesting that approximately 450 drugs available on the market contain a carboxylic acid in their structure. saudijournals.com
The significance of the carboxylic acid group stems from its unique chemical properties. It can act as both a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in strong electrostatic interactions with basic amino acid residues like lysine (B10760008) and arginine within protein active sites. saudijournals.com This ability to form multiple interactions is crucial for molecular recognition and binding to biological targets.
Derivatives of aromatic carboxylic acids are investigated for a vast array of biological activities. For instance, p-hydroxybenzoic acid and its derivatives have demonstrated a wide spectrum of effects, including antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic properties. globalresearchonline.net The versatility of the aromatic carboxylic acid scaffold allows chemists to use it as a foundational building block, modifying its structure to synthesize more complex molecules with tailored pharmacological profiles for use in pharmaceuticals and other specialty chemicals. chemixl.com
Table 1: Reported Biological Activities of Benzoic Acid Derivatives
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi. | globalresearchonline.net |
| Anti-inflammatory | Can reduce inflammation, for example, by inhibiting acetic acid-induced edema. | globalresearchonline.net |
| Antioxidant | Capable of neutralizing harmful free radicals in the body. | globalresearchonline.net |
| Hypoglycemic | Demonstrates potential in lowering blood sugar levels. | globalresearchonline.net |
| Nematicidal | Shows activity against nematodes (roundworms). | globalresearchonline.net |
This table summarizes general findings for the class of p-hydroxybenzoic acid derivatives.
Significance of Phenoxybenzoic Acid Scaffolds in Bioactive Compound Design
Established Synthetic Pathways for Phenoxybenzoic Acid Synthesis
The creation of the phenoxybenzoic acid scaffold can be approached through several reliable methods, including nucleophilic aromatic substitution, Ullmann condensation, and techniques involving esterification and hydrolysis.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAE) presents a fundamental method for synthesizing diaryl ethers. This reaction typically involves an activated aryl halide and a phenoxide. In the context of this compound, this would involve the reaction of a 4-halobenzoic acid derivative with m-cresol (B1676322) in the presence of a base. The reaction is facilitated by the presence of electron-withdrawing groups on the aryl halide, which stabilize the intermediate Meisenheimer complex. libretexts.org For instance, the reaction of 4-fluorobenzaldehyde (B137897) with various phenols in the presence of potassium carbonate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can yield 4-aryloxybenzaldehydes, which can then be oxidized to the corresponding benzoic acids. researchgate.net While direct substitution on an unactivated aryl halide is challenging, the presence of an ortho or para electron-withdrawing group significantly enhances the reaction rate. libretexts.org
Ullmann Condensation and Related Coupling Reactions
The Ullmann condensation is a classical and widely utilized method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-bromobenzoic acid with m-cresol in the presence of a copper catalyst and a base at elevated temperatures. nih.goviucr.org Modern variations of the Ullmann reaction often employ ligands to improve catalyst efficacy and allow for milder reaction conditions. nih.gov The choice of solvent and base is crucial for the success of the reaction, with polar aprotic solvents and inorganic bases like potassium carbonate being commonly used. While the traditional Ullmann reaction required harsh conditions, newer catalytic systems have made this a more versatile and accessible method. organic-chemistry.orgnih.gov
Esterification and Hydrolysis Techniques in Synthesis
Esterification and subsequent hydrolysis represent a common two-step process in the synthesis of carboxylic acids like this compound. google.com Often, the synthesis is first carried out to produce the corresponding ester, for example, methyl 4-(3-methylphenoxy)benzoate. This can be advantageous as esters are often easier to purify than carboxylic acids. The synthesis of the ester can be achieved through the aforementioned nucleophilic aromatic substitution or Ullmann condensation reactions using a 4-halobenzoate ester as the starting material. google.com Following the formation of the ester, it is hydrolyzed to the carboxylic acid. chemspider.com This is typically achieved by heating the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and yield the final benzoic acid product. chemspider.com
Advanced Synthetic Strategies for Functionalization and Derivatization
Once the core this compound structure is obtained, further modifications can be made to either the benzoic acid or the phenoxy ring to develop analogs with potentially different properties.
Introduction of Diverse Substituents on the Benzoic Acid Moiety
The benzoic acid portion of the molecule offers several sites for the introduction of new functional groups. The carboxylic acid group itself can be converted into a variety of derivatives, such as esters, amides, or acid chlorides. researchgate.net For example, reaction with thionyl chloride can produce the corresponding acid chloride, which is a versatile intermediate for further reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzoic acid ring. The directing effects of the existing carboxyl and phenoxy groups will influence the position of the incoming substituent. For instance, nitration would be expected to occur at the positions meta to the carboxyl group.
Modification of the Phenoxy Ring for Analog Development
The phenoxy ring, originating from m-cresol, also provides opportunities for structural modification. The methyl group on this ring can be a handle for further chemical transformations. For example, oxidation of the methyl group could yield a carboxylic acid, or it could be halogenated. philadelphia.edu.jo Furthermore, additional substituents can be introduced onto the phenoxy ring through electrophilic aromatic substitution reactions. The directing effects of the ether oxygen and the methyl group will guide the position of these new substituents. Such modifications can lead to a diverse library of this compound analogs for various research applications.
Multi-Step Synthesis of Complex this compound Derivatives
The transformation of this compound into more elaborate molecular architectures is a key aspect of its chemical utility. The carboxylic acid group serves as a primary handle for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
For instance, the synthesis of amide derivatives can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. A general representation of this two-step process is outlined below:
Step 1: Activation of the Carboxylic Acid this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent.
Step 2: Amide Formation The resulting acyl chloride is then reacted with a desired amine (R¹R²NH) to yield the target amide derivative. This step is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A variety of complex amines can be employed in this sequence to generate a wide range of derivatives. For example, the use of substituted anilines or heterocyclic amines can introduce additional functionalities and structural complexity.
Similarly, ester derivatives can be prepared through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Alternatively, for more sensitive substrates, the reaction can proceed via the acyl chloride intermediate, reacting it with an alcohol.
While specific multi-step syntheses starting directly from this compound are not extensively detailed in the readily available literature, the chemical principles are well-established. The following table outlines hypothetical yet chemically sound multi-step synthetic sequences to illustrate the generation of complex derivatives.
| Starting Material | Reagent(s) and Conditions | Intermediate Product | Reagent(s) and Conditions | Final Product |
| This compound | 1. SOCl₂, reflux2. 4-Aminophenol, pyridine | N-(4-hydroxyphenyl)-4-(3-methylphenoxy)benzamide | Acetic anhydride, pyridine | 4-acetoxy-N-(4-(3-methylphenoxy)benzoyl)aniline |
| This compound | 1. SOCl₂, reflux2. Piperazine, Et₃N | 1-(4-(3-methylphenoxy)benzoyl)piperazine | 2-Chloro-N,N-dimethylethanamine, K₂CO₃, CH₃CN, reflux | 1-(2-(dimethylamino)ethyl)-4-(4-(3-methylphenoxy)benzoyl)piperazine |
| This compound | 1. BH₃·THF2. Workup | (4-(3-methylphenoxy)phenyl)methanol | 1. PBr₃2. Sodium azide, DMF | 1-(azidomethyl)-4-(3-methylphenoxy)benzene |
These examples demonstrate how the initial scaffold of this compound can be elaborated through sequential reactions to build molecules with increased complexity and diverse functional groups.
Mechanistic Investigations of Key Synthetic Reactions
The primary method for synthesizing the this compound core is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. nih.gov In the case of this compound, this would typically involve the reaction of a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) with m-cresol. nih.gov
The mechanism of the Ullmann reaction has been the subject of extensive study, and while several pathways have been proposed, a consensus is forming around a copper(I)-mediated cycle. The reaction is generally believed to proceed through the following key steps:
Formation of a Copper(I) Phenoxide: In the presence of a base, the phenol (m-cresol) is deprotonated to form a phenoxide. This phenoxide then reacts with a copper(I) salt (often introduced as CuI or generated in situ) to form a copper(I) phenoxide species.
Oxidative Addition: The aryl halide (4-halobenzoic acid) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step of the catalytic cycle. This addition results in a transient copper(III) intermediate.
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product, this compound, and regenerate a copper(I) species, which can then re-enter the catalytic cycle.
While a radical mechanism was initially considered, experimental evidence, including the lack of radical-initiated side products, has largely led to its dismissal in favor of the Cu(I)/Cu(III) catalytic cycle. The reaction conditions, such as the nature of the copper catalyst, the ligand used (if any), the base, and the solvent, can significantly influence the reaction rate and yield. Modern variations of the Ullmann reaction often employ ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.
The following table summarizes the key steps in the proposed mechanism for the Ullmann condensation synthesis of this compound.
| Step | Description | Reactants | Intermediate/Transition State | Products |
| 1 | Formation of Copper(I) Phenoxide | m-cresol, Base, Cu(I) salt | Copper(I) m-cresolate | Copper(I) m-cresolate, Water, Salt |
| 2 | Oxidative Addition | Copper(I) m-cresolate, 4-Halobenzoic acid | [Cu(III)(m-cresolate)(4-carboxyphenyl)(halide)] complex | - |
| 3 | Reductive Elimination | [Cu(III)(m-cresolate)(4-carboxyphenyl)(halide)] complex | - | This compound, Cu(I) halide |
It is important to note that the precise nature of the active catalytic species and the intermediates can be influenced by the specific reaction conditions and the presence of coordinating ligands.
Medicinal Chemistry and Pharmacological Research Applications
Exploration of Biological Activities
An extensive search of scientific databases and literature reveals a significant lack of specific studies conducted on the biological activities of 4-(3-methylphenoxy)benzoic acid. While related compounds and broader chemical classes show various pharmacological effects, direct evidence for the activities of this specific molecule is not presently available.
Anti-inflammatory and Analgesic Potentials
There are no specific studies published that evaluate the anti-inflammatory or analgesic potential of this compound. However, the general class of phenolic acids is widely recognized for anti-inflammatory properties, often attributed to the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB. nih.govfrontiersin.org Similarly, various derivatives of benzoic acid and phenoxyacetic acid have been investigated as potential anti-inflammatory agents, with some showing potent inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Research on an isomeric compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, notes that phenoxybenzoic acids are considered isosteres of anti-inflammatory anthranilic acids, suggesting a rationale for potential activity within this chemical class.
Antimicrobial and Antifungal Efficacy
No dedicated research on the antimicrobial or antifungal efficacy of this compound could be identified. Benzoic acid and its many derivatives are known to possess antimicrobial properties, often by disrupting the cell membrane and homeostasis of bacteria. researchgate.net Studies on other natural and synthetic phenolic compounds have also demonstrated significant antibacterial and antifungal effects. nih.govnih.gov Research on the isomeric compound, 3-phenoxybenzoic acid, a metabolite of certain pesticides, has focused on its degradation by fungal enzymes rather than its efficacy as an antifungal agent against those fungi. nih.gov
Enzyme Inhibition and Receptor Binding Studies
Specific enzyme inhibition or receptor binding data for this compound is not available in the current body of scientific literature.
However, related compounds have shown activity in this area:
4-Phenoxybenzoic acid , which lacks the methyl group of the target compound, has been reported to block the DNA binding of the human papillomavirus (HPV) E2 protein. chemicalbook.com
3-Phenoxybenzoic acid , an isomer, is a known metabolite of pyrethroid insecticides and is degraded by fungal enzymes such as Cytochrome P450, laccase, and peroxidases. nih.govnih.gov
Other more distantly related benzoic acid derivatives have been found to act as inhibitors of enzymes like cathepsins and cyclooxygenase-2 (COX-2). nih.govnih.gov
These findings suggest that the phenoxybenzoic acid scaffold can interact with biological targets, but specific interactions for the 4-(3-methylphenoxy) derivative remain uninvestigated.
Antioxidant Properties
There are no direct experimental studies measuring the antioxidant properties of this compound. As a member of the phenolic acid family, it could theoretically possess antioxidant capabilities, as the phenolic hydroxyl group is a key structural feature for scavenging free radicals. Numerous reviews and studies confirm that phenolic acids, in general, are potent antioxidants. nih.govglobalresearchonline.netresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Due to the absence of biological activity data for the parent compound, this compound, no structure-activity relationship (SAR) studies involving its derivatives could be found. The development of SAR studies is contingent upon having initial data on a lead compound to compare against modified chemical structures.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of phenoxybenzoic acid derivatives is significantly influenced by the position and chemical nature of substituents on the aromatic rings. In the case of this compound, the methyl group at the meta-position of the phenoxy ring and the carboxylic acid group at the para-position of the benzoic acid ring are key determinants of its physicochemical properties and, consequently, its biological effects.
The antioxidant properties of phenolic acids, a class to which this compound is related, are closely tied to the number and position of hydroxyl groups on the benzene (B151609) ring. researchgate.net Furthermore, methoxy (B1213986) and carboxylic acid groups can also have a significant impact on the antioxidant activity of these compounds. researchgate.net Studies on related phenoxybenzamide derivatives have shown that the nature and position of substituents can drastically alter their antiplasmodial activity. For instance, replacing a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group can decrease activity, while substitution with a hydrogen atom leads to a moderate level of activity. mdpi.com This highlights the sensitivity of the biological response to even minor structural changes.
The following table summarizes the impact of different substituents on the activity of related benzoic acid derivatives:
| Compound/Derivative | Substituent Modification | Impact on Biological Activity | Reference |
| Phenoxybenzamide Derivatives | Replacement of 4-fluorophenoxy with 4-phenoxy or 4-acetamidophenoxy | Decreased antiplasmodial activity | mdpi.com |
| Phenoxybenzamide Derivatives | Replacement of 4-fluorophenoxy with hydrogen | Moderate antiplasmodial activity | mdpi.com |
| Benzoic Acid Derivatives | Introduction of a 3-bromo group | Good to moderate activity against certain carbonic anhydrase isoforms | rsc.org |
It is important to note that while these findings on related compounds provide valuable insights, direct experimental data on the specific impact of the 3-methyl group in this compound on a wide range of biological activities is not extensively documented in the available literature.
Conformational Analysis and its Influence on Receptor Interactions
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological receptor and elicit a pharmacological response. For flexible molecules like this compound, which possesses a diaryl ether linkage, the relative orientation of the two aromatic rings (the dihedral angle) is of particular importance.
Conformational analysis of related 2-phenoxybenzoic acids has revealed that these molecules can adopt a nearly perpendicular conformation. nih.govnih.goviucr.org In the solid state, these molecules can form inversion dimers through hydrogen bonding between the carboxylic acid groups. nih.govnih.goviucr.org The study of different conformers is crucial as their potential energy and stability are directly related. libretexts.org Factors that can increase the potential energy and decrease the stability of a conformer include steric interactions, torsional strain, and angle strain. libretexts.org
Understanding the preferred conformations of diaryl-substituted heteroarenes is essential for accessing their potential applications. rsc.org Theoretical studies, such as the quantum theory of "atoms-in-molecules" (QTAIM), can be employed to analyze the energies associated with different conformations. rsc.org For this compound, the rotational freedom around the ether linkage allows it to adopt various conformations, which in turn will influence how it fits into the binding pocket of a target protein. The specific dihedral angle will determine the spatial arrangement of the methyl and carboxylic acid groups, which are potential interaction points with a receptor.
Rational Design Principles for Enhanced Potency and Selectivity
Rational drug design is a strategy that utilizes the understanding of a biological target's structure and mechanism to design molecules with improved potency and selectivity. slideshare.netfrontiersin.org This approach is particularly relevant for optimizing lead compounds like this compound. The principles of rational design can be applied to modify its structure to enhance its interaction with a specific biological target while minimizing off-target effects.
Key strategies in the rational design of enzyme inhibitors include:
Structure-Based Design: Utilizing the 3D structure of the target enzyme to design inhibitors that fit snugly into the active site.
Mechanism-Based Design: Designing inhibitors that mimic the transition state of the enzymatic reaction.
Modifying Interactions: Introducing or altering functional groups to create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. nih.gov
For instance, in the development of inhibitors for metallo-β-lactamases, a tricyclic scaffold was designed to enhance potency. nih.gov Similarly, for this compound, modifications could be envisioned to improve its therapeutic index. For example, introducing specific substituents on either aromatic ring could enhance binding affinity to a target enzyme or receptor. The replacement of a methyl group with a trifluoromethyl group is a common strategy to improve metabolic stability. nih.gov
Pharmacodynamic and Pharmacokinetic (ADME) Investigations
Elucidation of Molecular Targets and Mechanisms of Action
While the specific molecular targets of this compound are not extensively defined in the public domain, research on structurally similar compounds provides potential avenues for investigation. For example, 3-phenoxybenzoic acid is a known metabolite of pyrethroid insecticides and is recognized as a human xenobiotic metabolite. nih.gov An in silico study of 3-phenoxybenzoic acid and its metabolites suggested links to the apoptotic pathway, effects on the reproductive system, and neuroendocrine disruption. nih.gov
Derivatives of benzoic acid have been investigated for a variety of biological activities, including:
Trypanocidal Activity: Some benzoic acid derivatives have shown potent activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com
Anti-inflammatory and Antimicrobial Properties: A related compound, 4-[(3-methylphenoxy)methyl]benzoic acid, has been investigated for its potential antimicrobial and anti-inflammatory activities.
Enzyme Inhibition: Small molecule kinase inhibitors are a major class of drugs, and many possess structures that could be conceptually related to phenoxybenzoic acids. nih.govnih.gov
The following table outlines potential biological activities and molecular targets based on studies of related compounds:
| Compound Class | Potential Biological Activity | Potential Molecular Target(s) | Reference |
| 3-Phenoxybenzoic Acid | Apoptosis, Endocrine Disruption | Caspases, Hormone Receptors (in silico) | nih.gov |
| Benzoic Acid Derivatives | Trypanocidal | Trans-sialidase | mdpi.com |
| 4-[(3-Methylphenoxy)methyl]benzoic acid | Antimicrobial, Anti-inflammatory | Microbial enzymes, Inflammatory pathway proteins |
Further research is necessary to definitively identify the molecular targets and elucidate the precise mechanism of action of this compound.
In Vitro and In Vivo Pharmacokinetic Profiles
An in silico investigation of 3-phenoxybenzoic acid suggested high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov The physicochemical properties of a compound, such as its lipophilicity and molecular weight, are key determinants of its ADME profile. The presence of the methyl and carboxylic acid groups on this compound will influence its solubility and permeability.
Studies on other small molecule inhibitors have shown that properties like metabolic stability can be significantly altered by structural modifications. For example, the introduction of a trifluoromethoxy group in place of a methoxy group dramatically increased the metabolic half-life of a compound and eliminated P450 inhibition. nih.gov
Metabolic Pathways and Metabolite Identification
The metabolic fate of a drug candidate is a critical aspect of its development. Metabolism, primarily occurring in the liver, can lead to the formation of active, inactive, or even toxic metabolites. For aromatic compounds, metabolic transformations often involve hydroxylation of the aromatic ring, followed by conjugation reactions such as glucuronidation or sulfation to increase water solubility and facilitate excretion. nih.gov
The metabolism of the related 3-phenoxybenzoic acid has been studied, and its known human metabolites include 3-phenoxybenzoylglycine (B1195368) and 3-phenoxybenzoic acid glucuronide. nih.gov It is plausible that this compound would undergo similar metabolic transformations. The methyl group could also be a site for oxidation.
Modern techniques like chromatography-mass spectrometry are powerful tools for metabolic profiling and the identification of metabolites in biological samples. nih.gov Electrochemical methods can also be used to mimic enzymatic transformations and identify potential metabolic "hot spots" on a molecule. nih.gov
Preclinical Efficacy and Safety Assessment
The preclinical evaluation of a compound is a critical step in determining its potential as a therapeutic agent. This involves a combination of laboratory-based cellular assays and studies in living organisms to establish preliminary efficacy and safety.
In Vitro Cellular Assays and Functional Studies
In vitro studies are fundamental to understanding a compound's biological activity at the cellular level. For this compound, data is available from high-throughput screening programs such as the Toxicology Forecaster (ToxCast). This program evaluates the bioactivity of a vast number of chemicals across a wide range of cellular assays. The ToxCast data for this compound (DTXSID90406274) provides a summary of its activity in various assays, though it indicates limited bioactivity across the tested endpoints in the summary data sets. vjst.vn
While specific functional studies on this compound are not extensively detailed in publicly available literature, research on the parent compound, benzoic acid, provides context for the types of safety assessments undertaken for this class of molecules. For instance, benzoic acid has been evaluated for its genotoxic potential in human peripheral blood lymphocytes. nih.gov In these in vitro tests, concentrations of 200 and 500 μg/mL of benzoic acid were found to significantly increase chromosomal aberrations, sister chromatid exchanges, and micronucleus frequency in a dose-dependent manner. nih.gov It also induced a dose-dependent decrease in the mitotic index at higher concentrations. nih.gov Such assays are crucial for identifying potential hazards before any therapeutic development.
Below is a representative table illustrating the kind of data generated in high-throughput screening, based on the publicly accessible ToxCast summary.
Table 1: Representative Data from ToxCast Bioactivity Summary for this compound
| Assay/Endpoint Target | Gene Symbol | Result |
|---|---|---|
| ATG_p53_CIS_up | TP53 | Inactive |
| NVS_NR_hER | ESR1 | Inactive |
| OT_AR_ARSRC1_0480 | AR | Inactive |
| TOX21_AR_BLA_Agonist_ratio | AR | Inactive |
| TOX21_Aromatase_Inhibition | CYP19A1 | Inactive |
| TOX21_FXR_BLA_Agonist_ratio | NR1H4 | Inactive |
Note: This table is illustrative of the types of endpoints tested in the ToxCast program and reflects the general lack of significant activity reported in the summary for this specific compound. vjst.vn "Inactive" indicates that the compound did not show significant activity at the concentrations tested.
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for predicting the properties, behavior, and potential biological activity of molecules, thereby guiding further experimental research.
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum mechanical methods used to investigate the electronic structure and geometry of molecules. researchgate.net These calculations can predict molecular properties such as optimized geometry, vibrational frequencies, and thermodynamic parameters.
Table 2: Calculated Thermodynamic Properties for Benzoic Acid Dimer (DFT/B3LYP/6-311G++(2d,p))
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -840.45 |
| Zero-point vibrational energy (kJ/mol) | 711.2 |
| Enthalpy (kJ/mol) | 749.6 |
| Gibbs free energy (kJ/mol) | 627.5 |
| Entropy (J/mol·K) | 410.1 |
Source: Adapted from a DFT study on the benzoic acid dimer. vjst.vn These values serve as a reference for the core benzoic acid structure.
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
There are no specific molecular docking studies reported in the literature for this compound. However, the utility of this method has been demonstrated for a variety of other benzoic acid derivatives against several therapeutic targets. For example, researchers have used docking to evaluate benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease and the Trypanosoma cruzi trans-sialidase. nih.govmdpi.com In one such study against the SARS-CoV-2 protease, various dihydroxybenzoic acids were docked, and their binding affinities and interactions with key amino acid residues in the active site were analyzed. nih.gov These studies establish a framework for how this compound could be virtually screened against protein targets of interest.
Table 3: Example Molecular Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease
| Compound | Docking Score (kcal/mol) | Interacting Residues (Example) |
|---|---|---|
| 2,3-dihydroxybenzoic acid | -37.81 | HIS-41, CYS-145 |
| 2,5-dihydroxybenzoic acid | -42.13 | GLN-189, GLU-166 |
| 3,4-dihydroxybenzoic acid | -39.42 | THR-25, ASN-142 |
| Gallic acid | -38.31 | HIS-41, GLY-143 |
Source: Data from a molecular docking study on benzoic acid derivatives. nih.gov These results illustrate the application of the technique to this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models use calculated molecular descriptors—such as steric (e.g., size, shape), electronic (e.g., charge distribution), and lipophilic (e.g., hydrophobicity) parameters—to predict the activity of new or untested compounds. nih.gov
A comprehensive search of scientific databases reveals no published QSAR models that include this compound. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity against a specific target. While QSAR studies have been successfully applied to many classes of compounds, including other substituted benzoic acids for various endpoints, a specific model relevant to this compound and its close analogues has not been developed or reported. nih.govresearchgate.net
No Publicly Available Data on Molecular Dynamics Simulations of this compound
Despite a comprehensive search of available scientific literature, no specific research detailing the use of molecular dynamics (MD) simulations in the study of this compound has been identified.
Molecular dynamics simulations are a powerful computational tool used in medicinal chemistry to understand the dynamic behavior of molecules over time. This technique can provide valuable insights into a compound's conformational flexibility, its interactions with biological targets such as proteins or nucleic acids, and the thermodynamics of these interactions. By simulating the movements and interactions of atoms and molecules, researchers can predict binding affinities, understand mechanisms of action, and guide the design of new and more effective therapeutic agents.
The absence of published MD simulation studies for this particular compound means that a detailed analysis of its dynamic properties, interaction profiles with specific pharmacological targets, and the energetic landscapes of its binding processes remains an area for future investigation.
Agrochemical and Industrial Research Applications
Development as Herbicides and Fungicides
While specific research on the direct application of 4-(3-methylphenoxy)benzoic acid as an agrochemical is limited, its structural motifs are common in crop protection agents. Research into closely related isomers highlights the potential of this chemical class. For instance, 3-(4-Methylphenoxy)benzoic acid is known to be a versatile intermediate in the synthesis of herbicides and fungicides. chemimpex.com Its structure is valuable for creating biologically active molecules designed to manage crop yields and protect against fungal pathogens. chemimpex.com The general class of phenoxybenzoic acids has been investigated for herbicidal properties for decades.
Role in Polymer Chemistry and Material Science
Phenoxybenzoic acid derivatives are utilized in polymer chemistry and material science due to their rigid structure and potential to impart desirable properties to macromolecular structures.
The incorporation of aromatic ether linkages, such as those in this compound, into polymer backbones is a strategy for enhancing material performance. Research on the isomer 3-(4-Methylphenoxy)benzoic acid shows it is used in formulating specialty polymers to improve their thermal stability and mechanical properties. chemimpex.com Such enhancements are critical for materials used in demanding environments, including the automotive and aerospace industries. chemimpex.com The rigid aromatic rings contribute to a higher glass transition temperature and improved resistance to degradation at elevated temperatures.
The unique chemical structure of methyl-substituted phenoxybenzoic acids makes them suitable for creating advanced materials with specific functionalities. The isomer 3-(4-Methylphenoxy)benzoic acid is utilized in the development of advanced materials where properties like resistance to UV radiation are important, making it a valuable component in coatings and packaging materials. chemimpex.com Furthermore, research into modifying natural polymers, such as lignin, with chromophoric systems to enhance light absorption suggests a role for such aromatic acids in developing photoresponsive and protective coatings.
Utilization in Analytical Chemistry as Reagents or Standards
In analytical chemistry, well-characterized compounds are essential for method development and quality control. While this compound itself is not widely documented as a primary standard, its isomers and parent structures serve important analytical roles. The closely related isomer, 3-(4-Methylphenoxy)benzoic acid, acts as a reagent in various analytical methods, aiding in the detection and quantification of other compounds. chemimpex.com This application is vital for ensuring quality control across different industries. chemimpex.com More broadly, the parent compound, Benzoic acid, is a well-established ACS reagent, underscoring the utility of this class of chemicals in analytical laboratories.
Toxicological and Environmental Impact Research
In Silico Toxicological Prediction and Assessment
In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances, thereby reducing the need for extensive animal testing and prioritizing chemicals for further investigation jscimedcentral.com. For 4-(3-methylphenoxy)benzoic acid, while specific comprehensive in silico reports are not widely published, data from high-throughput screening initiatives and studies on structurally similar compounds, such as 3-phenoxybenzoic acid (3-PBA), offer valuable insights epa.govnih.govresearchgate.net.
Methodologies like Prediction of Activity Spectra for Substances (PASS) and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors are commonly employed nih.govresearchgate.net. Studies on the related compound 3-PBA have used these tools to identify potential biological activities and toxic effects. These analyses predicted that 3-PBA and its metabolites could be stimulants or inducers of hazardous processes, with potential links to reproductive dysfunction, neurotoxicity, and the apoptotic pathway nih.govresearchgate.net. Because of their predicted high gastrointestinal absorption and ability to cross the blood-brain barrier, such compounds were flagged for potential harmful effects researchgate.net.
The U.S. Environmental Protection Agency's (EPA) Toxicology Forecaster (ToxCast) provides bioactivity data for thousands of chemicals, including this compound (identified by DTXSID90406274) epa.gov. This program uses automated chemical screening technologies (high-throughput screening assays) to expose living cells or isolated proteins to chemicals. The resulting data helps characterize potential health hazards and provides a basis for more targeted toxicological testing. While detailed modeling results are extensive, the summary data indicates that this compound has been evaluated across numerous assay endpoints to detect potential biological activity epa.gov.
Table 1: In Silico Toxicological Predictions for 3-Phenoxybenzoic Acid (3-PBA), a Structurally Related Compound This table summarizes findings from in silico studies on 3-PBA, which may provide insights into the potential toxicological profile of this compound.
| Prediction Tool/Method | Predicted Effect/Property | Reference |
| ADMETlab 2.0, ADMESWISS | High gastrointestinal absorption | nih.govresearchgate.net |
| ADMETlab 2.0, ADMESWISS | Ability to cross the blood-brain barrier | nih.govresearchgate.net |
| PASS Online, MetaTox | Potential for reproductive dysfunction, neurotoxicity, respiratory toxicity | nih.govresearchgate.net |
| Molecular Docking | Interaction with key enzymes and receptors (e.g., CYP2C9, CYP3A4, caspases) | nih.gov |
In Vitro and In Vivo Toxicity Studies
Direct in vitro and in vivo toxicological studies specifically for this compound are limited in publicly available literature. However, research on analogous benzoic acid derivatives provides a framework for understanding its potential biological effects.
In Vitro Studies on Related Compounds:
Benzoic Acid: Research on benzoic acid using human peripheral blood lymphocytes in culture (in vitro) has investigated its genotoxic potential. These studies showed that at concentrations of 200 and 500 μg/mL, benzoic acid significantly increased the frequency of chromosomal aberrations and sister chromatid exchanges in a dose-dependent manner nih.gov. It also decreased the mitotic index at higher concentrations, suggesting potential cytotoxicity nih.gov. The mechanism may involve the inhibition of proteins responsible for DNA repair nih.gov.
In Vivo Studies on Related Compounds:
4-Methylbenzoic Acid: A 28-day repeated dose oral toxicity study in rats was conducted for 4-methylbenzoic acid. In this study, a dose of 1,000 mg/kg resulted in minor changes like temporary salivation and slight increases in food consumption and blood aspartate aminotransferase (AST) activity nih.gov. A separate reproductive/developmental screening study found more significant effects. At 1,000 mg/kg/day, the compound reduced epididymal weights and fertility and increased the incidence of sperm abnormalities (oligo/azoospermia) nih.gov. At 300 mg/kg and above, it led to increased pre-implantation loss and reduced body weight gain in pregnant dams, indicating potential reproductive toxicity nih.gov.
3-Phenoxybenzoic Acid (3-PBA): As a primary metabolite of many pyrethroid insecticides, 3-PBA has been studied for its neurotoxic effects. In vivo experiments in mice demonstrated that 3-PBA can accumulate in brain tissue and induce pathologies similar to Parkinson's disease, including an increase in α-synuclein aggregation nih.gov. The study suggested that 3-PBA may act as a dopamine (B1211576) neurotoxin by interacting with the dopamine transporter (DAT) nih.gov.
4-Nitrobenzoic Acid: In a 13-week study in rats, oral administration of 4-nitrobenzoic acid led to a dose-dependent increase in methemoglobin levels in the blood, indicating an effect on oxygen transport uzh.ch.
Table 2: Summary of In Vivo Toxicity Findings for 4-Methylbenzoic Acid in Rats
| Study Type | Dose Level (mg/kg/day) | Observed Effects | No-Observed-Effect-Level (NOEL) | Reference |
| 28-Day Repeated Dose | 1,000 | Temporal salivation, increased food consumption, increased AST | 300 mg/kg | nih.gov |
| Reproductive/Developmental | 1,000 | Reduced epididymal weight, reduced fertility, oligo/azoospermia | 100 mg/kg | nih.gov |
| Reproductive/Developmental | 300 | Increased pre-implantation loss, reduced maternal weight gain | 100 mg/kg | nih.gov |
Environmental Fate and Degradation Pathways
The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. Benzoic acid and its derivatives are common in the environment and many microorganisms have evolved pathways to utilize them as carbon sources researchgate.netnih.gov.
The primary mechanism for the aerobic biodegradation of aromatic compounds like benzoic acid derivatives involves enzymatic attack to open the stable benzene (B151609) ring mdpi.com. Typically, this begins with hydroxylation of the ring, followed by cleavage via dioxygenase enzymes researchgate.netmdpi.com. For substituted benzoic acids, two main routes are common: the protocatechuate (PCA) pathway and the gentisate pathway mdpi.com.
Research on related compounds illustrates these processes:
4-Hydroxybenzoic Acid (4-HBA): In bacteria such as Pseudarthrobacter phenanthrenivorans, 4-HBA is first hydroxylated to form protocatechuate (PCA). The PCA ring is then cleaved by either PCA 3,4-dioxygenase or PCA 4,5-dioxygenase, funneling the products into the tricarboxylic acid (TCA) cycle mdpi.com.
3-Phenoxybenzoic Acid (3-PBA): The degradation of 3-PBA, which shares the phenoxybenzoic acid core structure, is initiated by the cleavage of the ether bond. In bacteria like Sphingomonas baderi and Sphingobium wenxiniae, this is accomplished by a dioxygenase that attacks the aromatic ring, leading to the formation of phenol (B47542) and a catechol intermediate, which are subsequently mineralized researchgate.net. Some fungi can also co-metabolize 3-PBA researchgate.net.
Based on these analogous pathways, the degradation of this compound in the environment likely proceeds through initial enzymatic cleavage of the ether linkage to yield 3-methylphenol and 4-hydroxybenzoic acid. Both of these intermediates can then be further degraded by microbial communities in soil and water researchgate.netmdpi.com. The persistence of such compounds can be influenced by environmental factors like temperature, pH, and the presence of adapted microbial populations ny.gov.
Human Exposure and Health Risk Assessment
Human exposure to this compound could potentially occur if it is used as an intermediate in the manufacturing of other chemicals or if it is a metabolite of commercial products like pesticides or pharmaceuticals. Health risk assessment is a formal process to evaluate the potential for adverse health effects from exposure to a chemical substance kingcounty.gov.
The assessment process involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This step involves determining the types of health effects a chemical can cause, drawing from in silico, in vitro, and in vivo data as described in the sections above. For this compound, potential hazards could be inferred from related compounds to include reproductive toxicity and neurotoxicity nih.govnih.gov.
Dose-Response Assessment: This step quantifies the relationship between the amount of exposure and the extent of the toxic effect. From animal studies on related compounds, a No-Observed-Effect-Level (NOEL) can be determined, which is crucial for establishing safe exposure limits nih.gov.
Exposure Assessment: This step evaluates the magnitude, frequency, and duration of human exposure. For related compounds like 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, exposure is widespread and routinely monitored in the general population through biomonitoring of urine samples researchgate.net. For benzoic acid itself, the U.S. EPA has noted that exposure from its use as a preservative in pesticide formulations is minimal compared to its use as a food additive, where it is "Generally Recognized as Safe" (GRAS) regulations.gov.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the potential for adverse health effects in exposed populations. For benzoic acid derivatives used in specific occupational settings, inhalation exposure during handling may be a concern, whereas dermal risk is often considered low due to rapid excretion regulations.gov.
Given the lack of specific data, a formal health risk assessment for this compound has not been published by major regulatory agencies. Any such assessment would rely on data from ongoing toxicological research and information on its specific uses and potential for human contact.
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Activities
The foundational structure of 4-(3-methylphenoxy)benzoic acid suggests it may possess a range of biological activities worth exploring. Research into structurally similar benzoic acid and phenoxy derivatives has revealed activities spanning anti-inflammatory, anticancer, and enzyme inhibitory domains.
Future research should systematically screen this compound for a variety of biological effects. Initial studies on related phenoxybenzoic acids have indicated potential anti-inflammatory properties. nih.gov For instance, other benzoic acid derivatives have been shown to reduce inflammatory markers like TNF-α and IL-1β in preclinical models. nih.gov A primary research avenue would be to quantify the anti-inflammatory effects of this compound, potentially through assays measuring the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.
Furthermore, the broader class of benzoic acid derivatives has shown promise as anticancer agents. nih.gov These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. mdpi.comfrontiersin.org Some have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. frontiersin.org Given that HDAC inhibition is a validated anticancer strategy, evaluating the effect of this compound on HDAC activity and cancer cell proliferation is a logical and promising direction. frontiersin.orgnih.gov
Enzyme inhibition is another key area for exploration. Benzoic acid derivatives have been identified as inhibitors of various enzymes, including tyrosinase, which is involved in melanin (B1238610) production, and urease, which is implicated in bacterial infections. nih.gov Novel benzoic acid derivatives have also been investigated as multi-target inhibitors for conditions like Alzheimer's disease, targeting enzymes such as acetylcholinesterase and carbonic anhydrase. nih.govsci-hub.se Screening this compound against a panel of therapeutically relevant enzymes could uncover novel mechanisms of action and new clinical applications.
Table 1: Examples of Biological Activities of Related Benzoic Acid Derivatives
| Derivative Class | Target/Activity | Key Findings | Potential Relevance |
|---|---|---|---|
| Dihydroxybenzoic Acids | Histone Deacetylase (HDAC) Inhibition | Demonstrated inhibition of HDAC activity, leading to cancer cell growth inhibition. frontiersin.org | Suggests potential for this compound as an anticancer agent via epigenetic modulation. |
| Aminobenzoic Acids | Tyrosinase Inhibition | Showed noncompetitive inhibition of both monophenolase and diphenolase activities of tyrosinase. nih.gov | Indicates a potential application in dermatology for hyperpigmentation disorders. |
| Vanillic Acid Derivatives | Urease Inhibition | Exhibited significant urease inhibition, with IC50 values comparable to the standard inhibitor thiourea. nih.gov | Points to a possible role in combating infections caused by urease-producing bacteria (e.g., H. pylori). |
| Tetrahydroisoquinolynyl-benzoic Acids | Acetylcholinesterase (AChE) & Carbonic Anhydrase (CA) Inhibition | Certain derivatives showed potent dual inhibition of AChE and CAs, relevant to Alzheimer's disease. nih.govsci-hub.se | Highlights the possibility of developing multi-target drugs for complex neurodegenerative diseases. |
| Salicylic Acid Derivatives | Anti-inflammatory (COX Inhibition) | A novel derivative showed significant reduction of TNF-α and IL-1β in LPS-induced rats. nih.gov | Supports investigation into anti-inflammatory applications for chronic inflammatory conditions. |
Development of Advanced Delivery Systems
A significant hurdle for many small molecule drugs, including benzoic acid derivatives, is their physicochemical properties, which can limit solubility, bioavailability, and stability. Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising strategy to overcome these challenges and enhance the therapeutic potential of this compound. nih.gov
Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), are particularly attractive. nih.govnih.gov Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govnih.gov For a compound like this compound, which may have anti-inflammatory properties, liposomal formulations could enhance delivery to inflamed tissues. colab.wsmdpi.com Similarly, polymeric nanoparticles and micelles can improve the aqueous solubility of poorly soluble compounds and allow for targeted delivery to specific cells or tissues, such as tumors. bohrium.com
These nano-delivery systems can be further engineered for "smart" drug release, responding to specific stimuli in the microenvironment of the target tissue, such as changes in pH or the presence of certain enzymes. nih.gov This targeted approach can increase the local concentration of the drug at the site of action while minimizing systemic exposure and potential side effects.
Table 2: Comparison of Potential Nano-Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound | Considerations |
|---|---|---|---|
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. nih.gov | Can encapsulate the compound, improve solubility, prolong circulation, and target inflammatory cells. nih.govcolab.ws | Stability during storage, scaling up of production. |
| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible polymers. | Offers controlled and sustained release, protects the drug from degradation, and can be surface-modified for targeting. | Potential polymer toxicity, complexity of manufacturing. |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, combining advantages of liposomes and polymeric nanoparticles. nih.gov | High drug loading capacity, good biocompatibility, and potential for controlled release. | Potential for drug expulsion during storage due to lipid crystallization. |
| Micelles | Self-assembling nanosized colloidal particles with a hydrophobic core and hydrophilic shell. | Excellent for solubilizing poorly water-soluble drugs and can accumulate in tumor tissues via the EPR effect. bohrium.com | Can be unstable and dissociate upon dilution in the bloodstream. |
Integration with Combination Therapies
The future of many therapeutics, particularly in oncology, lies in combination therapies that target multiple pathways simultaneously to improve efficacy and overcome drug resistance. frontiersin.orgnih.gov If this compound is found to possess significant anticancer or anti-inflammatory activity, its integration into combination regimens would be a critical area of research.
For example, if the compound functions as an HDAC inhibitor, combining it with other anticancer agents could yield synergistic effects. frontiersin.org HDAC inhibitors have been shown to enhance the efficacy of DNA-damaging agents like cisplatin (B142131) and topoisomerase inhibitors. nih.gov They can also be combined with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to enhance the immune response against tumors. frontiersin.orgtargetedonc.com Research would be needed to determine the optimal sequencing and dosing of this compound with these established therapies.
In the context of inflammatory diseases, combination therapy is also a standard approach. If this compound proves to be a potent anti-inflammatory agent, it could be combined with other non-steroidal anti-inflammatory drugs (NSAIDs) or with disease-modifying antirheumatic drugs (DMARDs) to achieve better disease control with potentially lower doses of each agent, thereby reducing side effects. nih.govmdpi.com
Table 3: Potential Combination Therapy Strategies
| Potential Activity | Combination Partner | Rationale | Example from Literature |
|---|---|---|---|
| Anticancer (HDAC Inhibition) | Platinum-based Chemotherapy (e.g., Cisplatin) | Synergistic induction of cancer cell death and overcoming resistance. nih.gov | TSA and cisplatin enhanced cytotoxicity in glioblastoma and breast cancer cell lines. nih.gov |
| Anticancer (HDAC Inhibition) | Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to immunotherapy. frontiersin.org | The combination of entinostat (B1683978) (an HDACi) with pembrolizumab (B1139204) has shown promise in melanoma. targetedonc.com |
| Anticancer (General) | PI3K/mTOR Pathway Inhibitors | Targeting multiple signaling pathways to prevent tumor escape and resistance. | Vorinostat (an HDACi) enhanced the activity of the mTOR inhibitor temsirolimus (B1684623) in renal cell carcinoma models. mdpi.com |
| Anti-inflammatory | Standard NSAIDs or Glucocorticoids | Achieve greater anti-inflammatory effect at lower doses, potentially reducing side effects of each drug. | Liposomal co-delivery of different anti-inflammatory agents is being explored for diseases like rheumatoid arthritis. proquest.com |
Sustainable Synthesis and Green Chemistry Approaches
The synthesis of diaryl ethers like this compound has traditionally relied on methods like the Ullmann condensation, which often requires high temperatures and stoichiometric amounts of copper. rsc.orgmdpi.com Future research must focus on developing more sustainable and environmentally friendly synthesis routes, aligning with the principles of green chemistry. youtube.com
Key areas for improvement include the use of catalysis, safer solvents, and energy-efficient reaction conditions. Modern Ullmann-type reactions have been improved by using catalytic amounts of copper along with specific ligands that allow the reaction to proceed under milder conditions. acs.orgorganic-chemistry.org Further research could identify even more efficient and recyclable catalysts, potentially using nano-catalysts that offer high surface area and reactivity. nih.gov
Microwave-assisted synthesis is another powerful green chemistry tool that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. youtube.commdpi.comnih.gov Applying microwave irradiation to the synthesis of this compound could significantly improve the efficiency and energy footprint of the process. Additionally, replacing hazardous organic solvents like DMF or toluene (B28343) with greener alternatives such as water, ethanol, or even solvent-free conditions would represent a major step towards a more sustainable manufacturing process. youtube.com
Table 4: Comparison of Traditional vs. Green Synthesis Approaches
| Parameter | Traditional Approach (e.g., Classical Ullmann) | Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric copper powder. rsc.org | Catalytic amounts of copper (e.g., CuI, Cu2O) with ligands, or recyclable nanocatalysts. organic-chemistry.orgnih.gov |
| Temperature | High temperatures (often >150°C). rsc.org | Milder temperatures or rapid heating via microwave irradiation. youtube.comorganic-chemistry.org |
| Solvent | High-boiling, often toxic solvents (e.g., DMF, toluene). nih.gov | Benign solvents (water, ethanol) or solvent-free conditions. youtube.com |
| Energy Consumption | High, due to prolonged heating. | Lower, due to shorter reaction times (microwave) and lower temperatures. youtube.com |
| Waste Generation | Higher, due to stoichiometric reagents and solvent use. | Lower, due to catalysis, atom economy, and reduced solvent use. |
Regulatory Science and Translational Research Considerations
Translating a promising chemical compound from a laboratory discovery to a marketed therapeutic is a long, complex, and highly regulated process. nih.govwisc.edu For a small molecule like this compound, this journey involves extensive preclinical development followed by phased clinical trials. thefdagroup.comnih.gov
The initial phase of translational research involves comprehensive preclinical studies. wisc.edudndi.org This includes establishing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and conducting rigorous toxicology studies under Good Laboratory Practice (GLP) to ensure the compound's safety before it can be administered to humans. nih.gov These studies are critical for filing an Investigational New Drug (IND) application with regulatory bodies like the U.S. Food and Drug Administration (FDA). wisc.edunottingham.ac.uk
A modern and evolving aspect of regulatory science is the implementation of New Approach Methodologies (NAMs). nih.govfrontiersin.org NAMs encompass a range of non-animal testing strategies, including in vitro assays, in silico computational modeling, and high-throughput screening, which aim to provide more human-relevant data while reducing reliance on animal testing. setac.orgnc3rs.org.uknih.gov For this compound, leveraging NAMs early in development could help predict potential toxicities and refine the drug design more efficiently.
Should the compound successfully navigate preclinical and clinical trials, the final step is the submission of a New Drug Application (NDA), a comprehensive dossier of all data for regulatory review. nottingham.ac.uk Throughout this process, ongoing dialogue with regulatory agencies is crucial to ensure that the development program meets the required standards for safety, quality, and efficacy. thefdagroup.comresearchgate.net The ultimate goal is to bridge the gap between basic scientific innovation and tangible clinical benefits for patients. fda.govnih.gov
Table 5: The Translational Pathway for a Small Molecule Drug Candidate
| Phase | Key Objectives | Primary Activities | Regulatory Milestone |
|---|---|---|---|
| Discovery & Lead Optimization | Identify active compound and improve its properties. | Synthesis of analogues, initial biological screening, in vitro assays. | Selection of a lead candidate. |
| Preclinical Development | Assess safety and feasibility for human trials. wisc.edu | Pharmacology, pharmacokinetics (ADME), and GLP toxicology studies in animal models; formulation development. nih.gov | Investigational New Drug (IND) Application Submission. nottingham.ac.uk |
| Clinical Trials: Phase I | Evaluate safety, tolerability, and pharmacokinetics in humans. | Administering the drug to a small group of healthy volunteers. | Establishment of a safe dosage range. |
| Clinical Trials: Phase II | Assess efficacy in a target patient population and further evaluate safety. | Studies in a limited number of patients to demonstrate proof-of-concept. dndi.org | Determination of effectiveness and optimal dose. |
| Clinical Trials: Phase III | Confirm efficacy and safety in a large patient population. nih.gov | Large-scale, multicenter trials comparing the drug to standard treatments. | Generation of definitive data for regulatory approval. |
| Regulatory Review & Post-Market | Gain marketing approval and monitor long-term safety. | Submission of a New Drug Application (NDA) to the FDA for review. nottingham.ac.uk | Market Authorization. |
Q & A
Q. What are the common synthetic routes for 4-(3-methylphenoxy)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions between substituted phenols and benzoic acid derivatives. For example, 3-Methyl-4-(3-methylphenoxy)benzoic Acid (26b) is synthesized via nucleophilic aromatic substitution using m-cresol and a halogenated benzoic acid precursor under alkaline conditions (e.g., KOH in DMF at 175°C). Reaction optimization includes controlling temperature, solvent polarity, and stoichiometric ratios of reagents to minimize side products like di-substituted derivatives . Yield improvements (e.g., 28% for 26b) often require iterative adjustments to reaction time and purification steps, such as recrystallization or column chromatography.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. For instance, NMR of 26b shows distinct peaks for aromatic protons (δ 8.01 ppm for the benzoic acid proton) and methyl groups (δ 2.35 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Differential Scanning Calorimetry (DSC) can detect polymorphic forms, which is critical for reproducibility in pharmacological studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical uncertainties. Tools like SHELXL and SIR97 enable refinement of crystal structures by modeling electron density maps and optimizing bond parameters. For example, SHELX programs are widely used to analyze torsion angles and hydrogen-bonding networks, which influence molecular packing and stability . Challenges like twinning or low-resolution data require iterative refinement and validation using metrics like R-factors (<5% for high-quality data).
Q. What strategies are effective in analyzing contradictory bioactivity data across studies involving this compound?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). A meta-analysis approach should include:
- Dose-response normalization to account for concentration-dependent effects.
- Comparative SAR studies : For example, fluorinated analogs (e.g., 2-(3-Fluoro-4-methylphenyl)benzoic acid) may exhibit enhanced binding affinity due to electronegativity, whereas methyl groups improve lipophilicity .
- Statistical validation using tools like ANOVA to identify outliers or confounding variables.
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
SAR studies should systematically modify substituents and evaluate bioactivity. Key steps include:
- Synthetic diversification : Introduce electron-withdrawing (e.g., -F) or donating (-OCH) groups at the phenyl ring to probe electronic effects .
- In vitro assays : Test analogs against targets like cyclooxygenase (COX) for anti-inflammatory activity or kinases for anticancer potential.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity .
Key Research Gaps
- Crystallographic Data : Limited SCXRD data for this compound derivatives hinders precise conformational analysis.
- Mechanistic Studies : In-depth pharmacokinetic (e.g., bioavailability) and toxicological profiles are needed for preclinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
